



Application Notes and Protocols for HPLC-DAD Analysis of Ophiopogonanone C

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Introduction

Ophiopogonanone C is a homoisoflavonoid compound found in the tuber of Ophiopogon japonicus, a plant widely used in traditional medicine.[1] Accurate and reliable quantification of **Ophiopogonanone C** is crucial for the quality control of raw materials and finished products in the pharmaceutical and functional food industries. This document provides a detailed High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the analysis of **Ophiopogonanone C**. The protocol is intended for researchers, scientists, and drug development professionals.

Experimental Protocols

- 1. Apparatus and Reagents
- Apparatus:
 - High-Performance Liquid Chromatography (HPLC) system equipped with a Diode-Array Detector (DAD) (e.g., Waters, Agilent).
 - Chromatographic column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 μm particle size).[2]
 - Ultrasonic bath.
 - Analytical balance (0.01 mg sensitivity).



- Volumetric flasks, pipettes, and other standard laboratory glassware.
- Syringe filters (0.45 μm).
- Reagents and Materials:
 - Ophiopogonanone C reference standard (purity ≥ 98%).
 - o Acetonitrile (HPLC grade).
 - Methanol (HPLC grade).
 - Formic acid or Phosphoric acid (HPLC grade).
 - Ultrapure water.
 - Ophiopogon japonicus raw material or extract for sample analysis.
- 2. Preparation of Solutions
- Standard Stock Solution (1 mg/mL):
 - Accurately weigh 10 mg of Ophiopogonanone C reference standard.
 - Transfer it to a 10 mL volumetric flask.
 - Dissolve and dilute to volume with methanol.
 - Store at 4°C.
- Working Standard Solutions:
 - Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 μg/mL).
- Sample Preparation (from Ophiopogon japonicus tuber):
 - Pulverize the dried tubers of Ophiopogon japonicus into a fine powder (approximately 40-60 mesh).

Methodological & Application





- Accurately weigh 1.0 g of the powder into a centrifuge tube.
- Add 25 mL of methanol.
- Perform ultrasonic-assisted extraction for 30 minutes at room temperature.[3]
- Centrifuge the mixture at 4000 rpm for 10 minutes.
- Collect the supernatant.
- Repeat the extraction process on the residue twice more with 25 mL of methanol each time.
- Combine all the supernatants and evaporate to dryness under reduced pressure.
- Reconstitute the residue in 5 mL of methanol.
- Filter the solution through a 0.45 μm syringe filter before HPLC analysis.
- 3. Chromatographic Conditions

The following chromatographic conditions can be used for the analysis of **Ophiopogonanone C**. Optimization may be required based on the specific HPLC system and column used.



Parameter	Condition		
Column	C18 reversed-phase (250 mm \times 4.6 mm, 5 μ m) [2]		
Mobile Phase	A: AcetonitrileB: 0.1% Formic Acid in Water		
Gradient Elution	A gradient program can be optimized. A starting point could be a linear gradient from 40% A to 70% A over 30 minutes.		
Flow Rate	1.0 mL/min		
Column Temperature	30°C		
Detection Wavelength	296 nm[4][5]		
Injection Volume	10 μL		

Data Presentation

Method Validation Summary

The HPLC-DAD method should be validated according to the International Conference on Harmonization (ICH) guidelines.[6][7] The following tables summarize the expected performance characteristics of a validated method for **Ophiopogonanone C** analysis.

Table 1: System Suitability

Parameter	Acceptance Criteria	
Tailing Factor (T)	T ≤ 2.0	
Theoretical Plates (N)	N ≥ 2000	

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 6 replicate injections) |

Table 2: Linearity and Range



Parameter	Result	
Linear Range	1 - 100 μg/mL	
Regression Equation	y = mx + c	

| Correlation Coefficient (r^2) | ≥ 0.999 |

Table 3: Precision

Precision Type	Concentration (µg/mL)	RSD (%)	
Intra-day (n=6)	Low	< 2.0%	
	Medium	< 2.0%	
	High	< 2.0%	
Inter-day (n=6, over 3 days)	Low	< 3.0%	
	Medium	< 3.0%	

| | High | < 3.0% |

Table 4: Stability

Condition	Duration	RSD (%)	
Autosampler (25°C)	24 hours	< 2.0%	
Short-term (Room Temp)	48 hours	< 2.0%	

| Long-term (4°C) | 15 days | < 3.0% |

Table 5: Accuracy (Recovery)

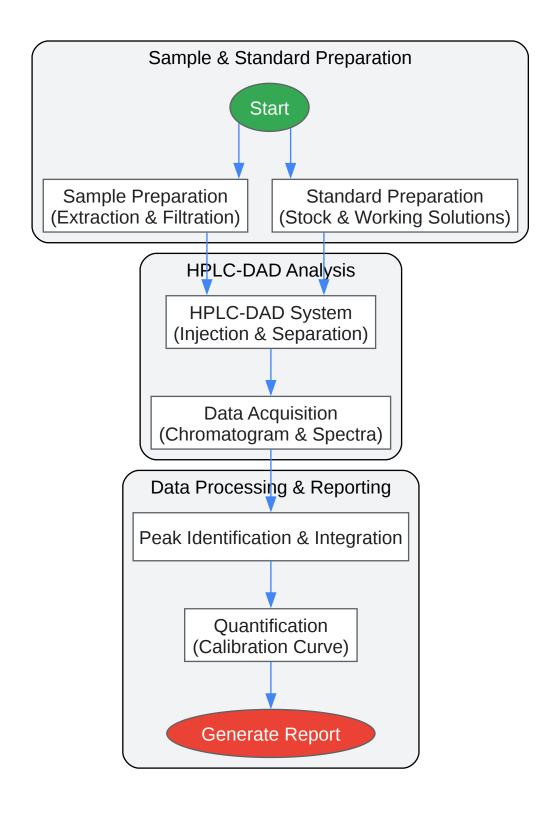


Spiked Level	Amount Added (μg)	Amount Found (μg)	Recovery (%)	RSD (%)
Low	5		98 - 102%	< 2.0%
Medium	10		98 - 102%	< 2.0%

| High | 20 | | 98 - 102% | < 2.0% |

Mandatory Visualizations

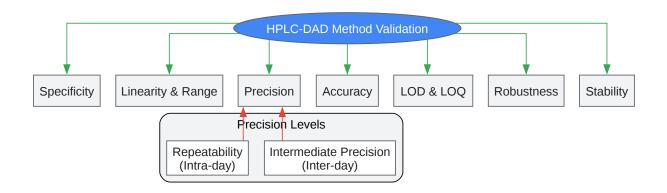




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Caption: Experimental workflow for **Ophiopogonanone C** analysis.





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